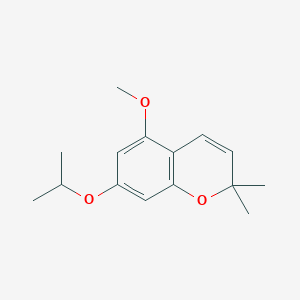
7-Isopropoxy-5-methoxy-2,2-dimethyl-2H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isopropoxy-5-methoxy-2,2-dimethyl-2H-chromene is a synthetic organic compound belonging to the chromene family Chromenes are heterocyclic compounds characterized by a benzopyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropoxy-5-methoxy-2,2-dimethyl-2H-chromene typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of 5-methoxy-2,2-dimethyl-2H-chromene with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 7-Isopropoxy-5-methoxy-2,2-dimethyl-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the isopropoxy or methoxy groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Isopropoxy-5-methoxy-2,2-dimethyl-2H-chromene involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to result from the inhibition of key enzymes involved in fungal cell wall synthesis . The compound’s structure allows it to bind to these enzymes, disrupting their function and ultimately leading to the death of the fungal cells.
Comparison with Similar Compounds
- 7-Methoxy-2,2-dimethyl-2H-chromene
- 5-Methoxy-2,2-dimethyl-2H-chromene
- 7-Isopropoxy-2,2-dimethyl-2H-chromene
Comparison: Compared to its analogs, 7-Isopropoxy-5-methoxy-2,2-dimethyl-2H-chromene exhibits unique properties due to the presence of both isopropoxy and methoxy groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
94244-81-2 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
5-methoxy-2,2-dimethyl-7-propan-2-yloxychromene |
InChI |
InChI=1S/C15H20O3/c1-10(2)17-11-8-13(16-5)12-6-7-15(3,4)18-14(12)9-11/h6-10H,1-5H3 |
InChI Key |
RJCDSXAEYYZFDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=CC(O2)(C)C)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11862475.png)

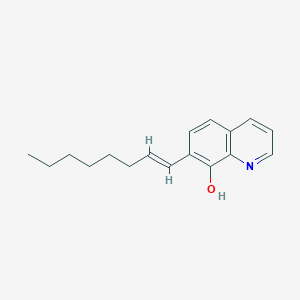
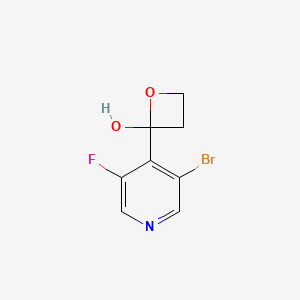

![Ethanone, 1-[2-(1-naphthalenyl)phenyl]-](/img/structure/B11862487.png)
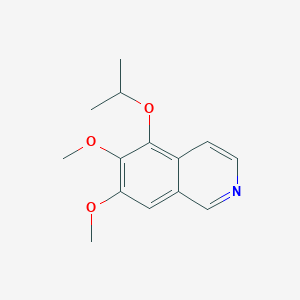
![6-Chloro-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862508.png)

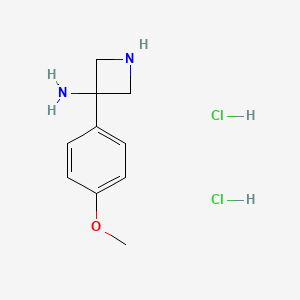


![7-Methoxyspiro[chroman-2,4'-piperidin]-4-ol](/img/structure/B11862535.png)
